3-Azido-2-oxo-1,2lambda~5~,4-triazine
Description
3-Azido-2-oxo-1,2λ⁵,4-triazine is a nitrogen-rich heterocyclic compound characterized by an azido (-N₃) group at position 3 and a ketone (=O) at position 2 within the 1,2,4-triazine core. The azido group imparts unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) and serving as a precursor for further functionalization. The oxo group enhances hydrogen-bonding capacity, influencing molecular interactions in biological or material systems .
Properties
CAS No. |
65481-63-2 |
|---|---|
Molecular Formula |
C3H2N6O |
Molecular Weight |
138.09 g/mol |
IUPAC Name |
3-azido-2-oxido-1,2,4-triazin-2-ium |
InChI |
InChI=1S/C3H2N6O/c4-8-7-3-5-1-2-6-9(3)10/h1-2H |
InChI Key |
PIVJZGDRVKAIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=[N+](C(=N1)N=[N+]=[N-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-oxo-1,2lambda~5~,4-triazine typically involves the reaction of 3,5-dioxo-1,2,4-triazine or its derivatives with azide sources. One common method involves the use of sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group on the triazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Azido-2-oxo-1,2lambda~5~,4-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form tetrazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Dimethylformamide (DMF): Common solvent for the synthesis reactions.
Hydrogen Gas (H2): Used in reduction reactions to convert the azido group to an amine.
Major Products Formed
Tetrazole Derivatives: Formed through cycloaddition reactions.
Aminotriazine Derivatives: Formed through reduction reactions.
Scientific Research Applications
3-Azido-2-oxo-1,2lambda~5~,4-triazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azido-2-oxo-1,2lambda~5~,4-triazine involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form tetrazole derivatives, which can further interact with biological targets. The compound’s reactivity is influenced by the electronic properties of the triazine ring and the presence of electron-withdrawing or electron-donating substituents .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Substituent Effects on Reactivity and Stability
3-Amino-1,2,4-triazine Derivatives
- Example: 3-Amino-4H-5-oxo-1,2,4-triazine (tautomer of 6-azaisocytosine) Reactivity: The amino (-NH₂) group facilitates nucleophilic substitution and hydrogen bonding, making it suitable for drug design (e.g., anticancer agents). Thermal Stability: Amino-substituted triazines exhibit higher thermal stability (critical for pharmaceutical storage) compared to azido derivatives, which may decompose exothermically due to the labile N₃ group .
Halogenated Derivatives (3-Chloro-/6-Bromo-1,2,4-triazine)
- Example : 3-Chloro-1,2,4-triazine, 6-Bromo-1,2,4-triazine
- Reactivity : Halogens (Cl, Br) act as leaving groups, enabling nucleophilic aromatic substitution. The azido group in 3-azido-2-oxo-triazine shares this reactivity but releases N₂ gas during displacement, complicating reaction control .
- Applications : Halogenated triazines are intermediates in agrochemicals and pharmaceuticals, whereas azido derivatives are preferred for bioorthogonal tagging .
5-Oxo-1,2,4-triazine Derivatives
- Example : 5-Oxo-1,2,4-triazines synthesized from N³-substituted amidrazones
Comparative Physicochemical Properties
| Compound | Substituents | Thermal Stability | Reactivity Highlights | Key Applications |
|---|---|---|---|---|
| 3-Azido-2-oxo-1,2λ⁵,4-triazine | N₃ (C3), =O (C2) | Moderate | Click chemistry, explosive decomposition | Bioconjugation, materials |
| 3-Amino-4H-5-oxo-1,2,4-triazine | NH₂ (C3), =O (C5) | High | Hydrogen bonding, drug scaffolds | Anticancer agents |
| 3-Chloro-1,2,4-triazine | Cl (C3) | High | Nucleophilic substitution | Agrochemical intermediates |
| 5-Oxo-1,2,4-triazine | =O (C5) | Moderate-High | Antifungal activity | Pharmaceuticals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
